molecular formula C7H11N3 B114942 N3,6-Dimethylpyridine-2,3-diamine CAS No. 155790-03-7

N3,6-Dimethylpyridine-2,3-diamine

Cat. No.: B114942
CAS No.: 155790-03-7
M. Wt: 137.18 g/mol
InChI Key: DSGRBZZIFXYVHC-UHFFFAOYSA-N
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Description

N3,6-Dimethylpyridine-2,3-diamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyridine, characterized by the presence of two methyl groups at positions 3 and 6, and two amino groups at positions 2 and 3 on the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3,6-Dimethylpyridine-2,3-diamine typically involves the reaction of 2,3-dichloropyridine with dimethylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with dimethylamine groups. The reaction mixture is then heated to a specific temperature to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and concentration of reactants. The product is then purified using techniques like distillation or crystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N3,6-Dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The amino groups in this compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles like alkyl halides, acyl chlorides; reactions are conducted in the presence of a base to neutralize the by-products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions result in various substituted pyridine derivatives.

Scientific Research Applications

N3,6-Dimethylpyridine-2,3-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N3,6-Dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.

Comparison with Similar Compounds

N3,6-Dimethylpyridine-2,3-diamine can be compared with other similar compounds, such as:

    2,3-Dimethylpyridine: Lacks the amino groups present in this compound, resulting in different chemical reactivity and applications.

    2,6-Dimethylpyridine-3,5-diamine: Has amino groups at different positions, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Properties

IUPAC Name

3-N,6-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-3-4-6(9-2)7(8)10-5/h3-4,9H,1-2H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSGRBZZIFXYVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

8.35 g (50 mmol) of 2-Methyl-5-methylamino-6-nitropyridine (Heterocycles 38, 529 (1994)) were dissolved in 300 l ethyl acetate and hydrogenated with 1.5 g Raney nickel for 3.5 hours at room temperature. Then the catalyst was filtered off and the filtrate was evaporated down. After crystallization of the resulting residue from petroleum ether, 5.75 g (84% of theory) were obtained as olive-green crystals. C7H11N3 (137.20). Melting point: 112-113° C.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
300 L
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
[Compound]
Name
C7H11N3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

8.35 g (50 mMol) of 2-Methyl-5-methylamino-6-nitro-pyridine (Heterocycles 38, 529 (1994)) were dissolved in 300 l ethyl acetate and hydrogenated with 1.5 g Raney nickel for 3.5 hours at room temperature. Then the catalyst was filtered off and the filtrate was evaporated down. After crystallisation of the resulting residue from petroleum ether, 5.75 g (84% of theory) were obtained as olive-green crystals.
Quantity
8.35 g
Type
reactant
Reaction Step One
Quantity
300 L
Type
solvent
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One

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